molecular formula C24H24O7 B3486284 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B3486284
M. Wt: 424.4 g/mol
InChI Key: HXJWMQGBXYKRER-UHFFFAOYSA-N
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Description

The compound “3-Ethoxy-3-oxopropylzinc bromide” is a reagent used to insert an ethyl propanoate group to the substrate . It has a molecular weight of 246.42 g/mol .


Synthesis Analysis

3-Ethoxy-3-oxopropylzinc bromide can be used in the synthesis of γ-keto esters from aryl chlorides . It can also be used in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) (DABSO) and alkyl halides .


Molecular Structure Analysis

The molecular formula of 3-Ethoxy-3-oxopropylzinc bromide is C5H9BrO2Zn . The InChI string is InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

3-Ethoxy-3-oxopropylzinc bromide can be used in Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .


Physical and Chemical Properties Analysis

The density of 3-Ethoxy-3-oxopropylzinc bromide is 0.972 g/mL at 25 °C . It has a rotatable bond count of 3 .

Safety and Hazards

The safety information for 3-Ethoxy-3-oxopropylzinc bromide includes several hazard statements: H225 - Highly flammable liquid and vapor, H302 - Harmful if swallowed, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, and H351 - Suspected of causing cancer .

Properties

IUPAC Name

[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-5-29-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)31-24(19)27)30-23(26)16-7-6-8-17(13-16)28-4/h6-9,11,13H,5,10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJWMQGBXYKRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 5
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 6
3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

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